(5E)-5-(3-chloro-4-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Description
(5E)-5-(3-chloro-4-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C16H11ClN2O2S and its molecular weight is 330.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound (5E)-5-(3-chloro-4-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS Number: 497835-71-9) is a synthetic organic molecule that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H11ClN2O2S, with a molecular weight of approximately 330.79 g/mol. The structure features a chloro group, a hydroxy group, and a mercapto group, which are significant for its reactivity and biological interactions.
Table 1: Basic Properties of the Compound
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₁ClN₂O₂S |
Molecular Weight | 330.79 g/mol |
CAS Number | 497835-71-9 |
Chemical Class | Imidazole derivative |
Synthesis Methods
The synthesis of this compound typically involves the condensation reaction between 3-chloro-4-hydroxybenzaldehyde and 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions. Purification techniques like recrystallization or column chromatography are employed to isolate the product .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it may inhibit the activity of specific enzymes linked to cancer progression .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The mercapto group can form covalent bonds with enzyme active sites, leading to decreased enzyme activity.
- Redox Reactions : The compound's ability to participate in redox reactions influences cellular signaling pathways related to oxidative stress .
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Inhibits growth of various bacterial strains |
Anticancer | Induces apoptosis in cancer cell lines |
Enzyme Inhibition | Covalently binds to enzyme active sites |
Modulation of Pathways | Influences oxidative stress responses |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited Staphylococcus aureus and Escherichia coli, showing potential for development as a novel antimicrobial agent .
- Cancer Cell Studies : In vitro experiments revealed that treatment with this compound resulted in significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Interaction Studies : Research indicates that the compound acts as a potent inhibitor of certain kinases involved in cancer signaling pathways, providing insights into its therapeutic potential in oncology .
Properties
Molecular Formula |
C16H11ClN2O2S |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2O2S/c17-12-8-10(6-7-14(12)20)9-13-15(21)19(16(22)18-13)11-4-2-1-3-5-11/h1-9,20H,(H,18,22)/b13-9+ |
InChI Key |
QRDCGTGWWMTBGN-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)Cl)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=S |
Origin of Product |
United States |
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